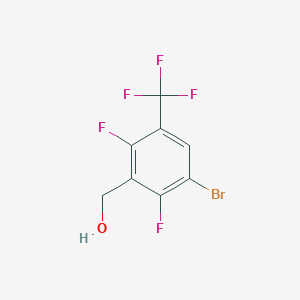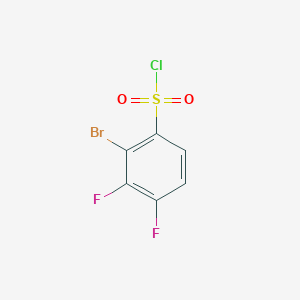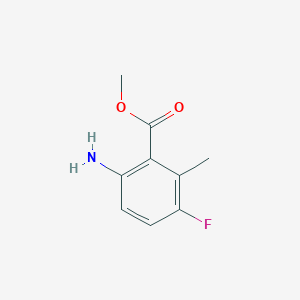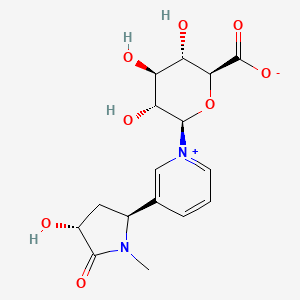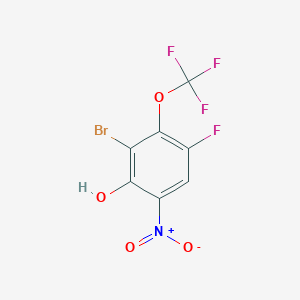
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol is a complex organic compound with the molecular formula C7H2BrF4NO4 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol typically involves multiple steps, including halogenation, nitration, and the introduction of the trifluoromethoxy group. One common method involves the following steps:
Halogenation: Bromination of a suitable phenol derivative to introduce the bromine atom.
Nitration: Nitration of the brominated phenol to introduce the nitro group.
Fluorination: Introduction of the fluorine atom through electrophilic aromatic substitution.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted phenols or aromatic compounds.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
- 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol
- 4-Bromo-2-(trifluoromethoxy)phenol
Uniqueness
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol is unique due to the simultaneous presence of bromine, fluorine, nitro, and trifluoromethoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2BrF4NO4 |
|---|---|
Molecular Weight |
319.99 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H2BrF4NO4/c8-4-5(14)3(13(15)16)1-2(9)6(4)17-7(10,11)12/h1,14H |
InChI Key |
QXPGGDWJRLIWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)


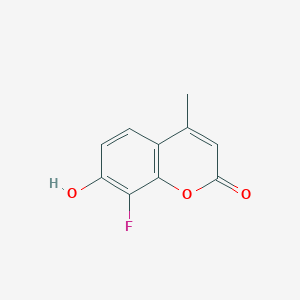
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)





